molecular formula C11H12ClN3O B12689126 5-Amino-2-(2-chloro-4,6-dimethylphenyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 54241-45-1

5-Amino-2-(2-chloro-4,6-dimethylphenyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12689126
CAS No.: 54241-45-1
M. Wt: 237.68 g/mol
InChI Key: CIBYYNKTGAUUAG-UHFFFAOYSA-N
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Description

5-Amino-2-(2-chloro-4,6-dimethylphenyl)-2,4-dihydro-3H-pyrazol-3-one is a chemical compound with a complex structure that includes an amino group, a chloro group, and a pyrazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(2-chloro-4,6-dimethylphenyl)-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(2-chloro-4,6-dimethylphenyl)-2,4-dihydro-3H-pyrazol-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chloro group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrazolone derivatives, while substitution reactions can produce a variety of substituted pyrazolones.

Scientific Research Applications

5-Amino-2-(2-chloro-4,6-dimethylphenyl)-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-Amino-2-(2-chloro-4,6-dimethylphenyl)-2,4-dihydro-3H-pyrazol-3-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, which contribute to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-(2-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one
  • 5-Amino-2-(4,6-dimethylphenyl)-2,4-dihydro-3H-pyrazol-3-one
  • 5-Amino-2-(2-chloro-4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

Compared to similar compounds, 5-Amino-2-(2-chloro-4,6-dimethylphenyl)-2,4-dihydro-3H-pyrazol-3-one is unique due to the presence of both chloro and dimethyl groups on the phenyl ring

Properties

CAS No.

54241-45-1

Molecular Formula

C11H12ClN3O

Molecular Weight

237.68 g/mol

IUPAC Name

5-amino-2-(2-chloro-4,6-dimethylphenyl)-4H-pyrazol-3-one

InChI

InChI=1S/C11H12ClN3O/c1-6-3-7(2)11(8(12)4-6)15-10(16)5-9(13)14-15/h3-4H,5H2,1-2H3,(H2,13,14)

InChI Key

CIBYYNKTGAUUAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)N2C(=O)CC(=N2)N)C

Origin of Product

United States

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